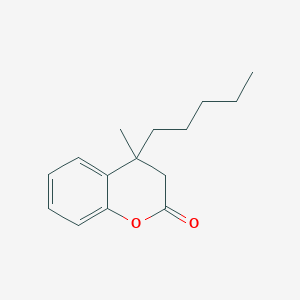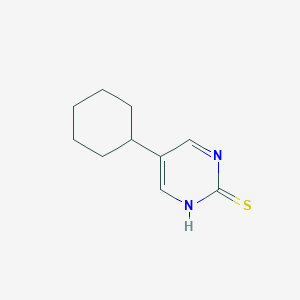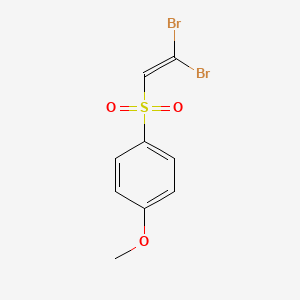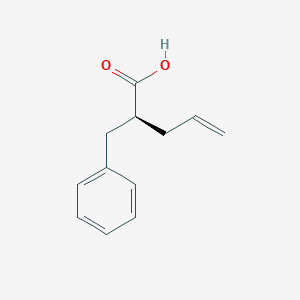![molecular formula C17H21NO2 B14358462 2-[(4-Butoxyanilino)methyl]phenol CAS No. 90383-18-9](/img/structure/B14358462.png)
2-[(4-Butoxyanilino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Butoxyanilino)methyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which combines a phenolic group with a butoxyaniline moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyanilino)methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong base and a suitable solvent. For instance, the reaction between 4-butoxyaniline and 2-chloromethylphenol in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Butoxyanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Butoxyanilino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Butoxyanilino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, making it reactive towards electrophiles. The butoxyaniline moiety can further enhance its reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways and the exertion of its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-Butoxyaniline: A compound with a butoxy group attached to an aniline moiety.
Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
2-[(4-Butoxyanilino)methyl]phenol is unique due to its combined structure of a phenolic group and a butoxyaniline moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its individual components .
Eigenschaften
CAS-Nummer |
90383-18-9 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
2-[(4-butoxyanilino)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-2-3-12-20-16-10-8-15(9-11-16)18-13-14-6-4-5-7-17(14)19/h4-11,18-19H,2-3,12-13H2,1H3 |
InChI-Schlüssel |
VWPUKSNWTWOTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)

![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)

![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

